molecular formula C24H27NO5S B15020397 ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B15020397
M. Wt: 441.5 g/mol
InChI Key: QHWQXSGHTBVPTI-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods often focus on cost-effectiveness, environmental sustainability, and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

Ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Indole derivatives with similar structural motifs

Uniqueness

Ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 6-ethyl-2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C24H27NO5S/c1-4-14-7-9-16-19(11-14)31-22(20(16)24(28)29-5-2)25-21(26)18-12-15-8-6-13(3)10-17(15)23(27)30-18/h6,8,10,14,18H,4-5,7,9,11-12H2,1-3H3,(H,25,26)

InChI Key

QHWQXSGHTBVPTI-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3CC4=C(C=C(C=C4)C)C(=O)O3

Origin of Product

United States

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